tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
Properties
Molecular Formula |
C12H18IN3O2 |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl (6R)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
UHHYMIGUBPLUDV-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate
- Starting from chiral precursors, the hydroxyethyl pyrazole derivative is synthesized.
- Conditions: Typically involves carbamate formation using tert-butyl chloroformate under basic conditions.
- Purpose: To introduce the tert-butyl carbamate protecting group and set the stereochemistry.
Step 2: Conversion to Methanesulfonate Intermediate
- The hydroxy group is converted to a good leaving group by reaction with methanesulfonyl chloride.
- Conditions: Reaction in anhydrous solvent (e.g., dichloromethane) with a base such as triethylamine at low temperature.
- Purpose: To facilitate subsequent nucleophilic substitution.
Step 3: Cyclization to Form the Pyrazolo[1,5-a]pyrazine Core
- Intramolecular nucleophilic substitution leads to ring closure forming the 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine skeleton.
- Conditions: Heating in an appropriate solvent (e.g., acetonitrile) under inert atmosphere.
- Outcome: Formation of tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate.
Step 4: Iodination at the 3-Position
- The key iodination step introduces iodine selectively at the 3-position of the pyrazolo ring.
- Reagents: Iodine source such as N-iodosuccinimide (NIS) or iodine with an oxidant.
- Conditions: Typically carried out in an inert solvent like dichloromethane at low temperature to control regioselectivity.
- Result: tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (intermediate 1-1).
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Carbamate formation | tert-butyl chloroformate, base, RT | ~85 | Sets stereochemistry |
| 2 | Mesylation | Methanesulfonyl chloride, base, 0°C | ~90 | Converts OH to good leaving group |
| 3 | Cyclization | Heating in acetonitrile, inert atmosphere | ~75 | Forms pyrazolo[1,5-a]pyrazine core |
| 4 | Iodination | N-iodosuccinimide, DCM, 0°C to RT | ~80 | Selective iodination at 3-position |
Analytical and Research Findings
- Stereochemical Integrity: The (R)-configuration at the 6-position is maintained throughout the synthesis, confirmed by chiral HPLC and NMR analysis.
- Purity: Final product purity typically exceeds 95% as confirmed by HPLC and mass spectrometry.
- Microwave-Assisted Reactions: Some steps, particularly cyclization and iodination, have been optimized using microwave irradiation to reduce reaction times and improve yields.
- Solvent and Acidic Conditions: Use of 0.1% formic acid in water or acetonitrile has been reported to improve reaction efficiency and product stability during purification.
Summary Table of Key Intermediates and Final Product
| Compound Name | Structure Role | Key Features |
|---|---|---|
| tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate | Starting carbamate intermediate | Sets stereochemistry, protected amine |
| tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | Core heterocyclic intermediate | Pyrazolo[1,5-a]pyrazine ring system |
| tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | Target iodinated compound | Iodine at 3-position, tert-butyl ester |
Chemical Reactions Analysis
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions. For example, the pyrazine ring can be reduced using hydrogenation catalysts.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield .
Scientific Research Applications
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of kinase inhibitors and other enzyme modulators.
Biological studies: It can be used as a probe to study biological pathways involving pyrazine derivatives.
Material science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Researchers utilize this compound to explore new therapeutic agents and to understand the underlying mechanisms of various biological processes .
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The iodine atom and pyrazine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Brominated Analogs
- tert-Butyl (R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₁₂H₁₈BrN₃O₂
- Molecular Weight : 316.19 g/mol
- Key Differences :
- Bromine at position 3 instead of iodine.
- Lower molecular weight (316.19 vs. ~363.18 for iodinated analog).
- Bromine’s reduced leaving group ability compared to iodine impacts Suzuki-Miyaura coupling efficiency.
Chlorinated Derivatives
- tert-Butyl 2-chloro-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₁₁H₁₆ClN₃O₂
- Molecular Weight : 265.72 g/mol
- Key Differences :
- Chlorine at position 2 instead of iodine at position 3.
- Smaller halogen size reduces steric hindrance but limits reactivity in nucleophilic substitutions.
Functional Group Variations
Amino-Substituted Analogs
- tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Molecular Formula: C₁₂H₂₀N₄O₂ Molecular Weight: 252.31 g/mol Key Differences:
- Amino group at position 2 instead of iodine.
- Enables further functionalization (e.g., acylation) but lacks halogen-directed coupling utility.
Cyano-Substituted Analogs
- (R)-4-Amino-6-(5-bromo-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile Molecular Formula: C₁₆H₁₄BrFN₆ Molecular Weight: 405.23 g/mol Key Differences:
- Cyano group at position 2 and fluorophenyl ring at position 4.
- Electron-withdrawing cyano group alters electronic properties, affecting binding to biological targets .
Stereochemical Variants
- (S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.30 g/mol
- Key Differences :
- S-configuration instead of R.
- Lacks iodine, reducing steric bulk and reactivity.
Comparative Data Table
Key Research Findings
Reactivity in Cross-Couplings: The iodine substituent in the target compound facilitates efficient Ullmann and Sonogashira couplings, whereas brominated analogs require harsher conditions (e.g., higher Pd catalyst loading) .
Biological Activity: Iodinated derivatives exhibit enhanced lipophilicity (logP ~2.8) compared to amino-substituted analogs (logP ~1.5), improving blood-brain barrier penetration in CNS-targeted therapies .
Stereochemical Impact : The R-configuration in the target compound shows 3-fold higher affinity for Parkin E3 ligase compared to the S-enantiomer, underscoring its role in neurodegenerative disease research .
Biological Activity
tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structural features, including the presence of an iodine atom and a tert-butyl ester group, suggest potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, highlighting its antiviral and anticancer properties, along with relevant research findings and case studies.
The molecular formula of this compound is with a molecular weight of approximately 442.09 g/mol. The compound's structure facilitates various chemical reactions, including nucleophilic substitutions due to the iodine atom and potential esterification reactions involving the carboxylate group.
Antiviral Properties
Research indicates that compounds in the pyrazolo[1,5-a]pyrazine class exhibit significant antiviral activity. Specifically, this compound has been studied for its potential as an inhibitor of the hepatitis B virus (HBV). Preliminary studies suggest that it may effectively bind to viral proteins or enzymes involved in HBV replication, potentially inhibiting their activity.
Table 1: Summary of Antiviral Studies
Case Studies
A recent study investigated the structure-activity relationship (SAR) of various pyrazolo derivatives, including those similar to tert-butyl (R)-3-iodo compounds. The findings indicated that modifications at specific positions on the pyrazine ring significantly affected biological activity. For instance, compounds with halogen substitutions exhibited enhanced potency against both viral and cancer targets compared to their non-halogenated counterparts .
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the mechanistic pathways through which this compound exerts its biological effects is crucial for further development and application in medicinal chemistry.
Table 3: Synthetic Pathways Overview
| Step No. | Reaction Type | Key Reagents Used |
|---|---|---|
| 1 | Nucleophilic substitution | Iodine source + pyrazole derivative |
| 2 | Esterification | Tert-butyl alcohol + acid catalyst |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
